(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503951
InChI: InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m1/s1
SMILES:
Molecular Formula: C38H52NOPS
Molecular Weight: 601.9 g/mol

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC16503951

Molecular Formula: C38H52NOPS

Molecular Weight: 601.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide -

Specification

Molecular Formula C38H52NOPS
Molecular Weight 601.9 g/mol
IUPAC Name N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m1/s1
Standard InChI Key MWJGYFSGTDMIEO-OUEGBKJRSA-N
Isomeric SMILES CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a sulfinamide core (SO2N\text{SO}_2\text{N}) linked to a chiral phosphorus-containing backbone. Key structural elements include:

  • Stereogenic centers: The (R) configuration at both the sulfur and carbon centers ensures enantiomeric purity, critical for asymmetric applications .

  • Adamantyl groups: Two adamantan-1-yl moieties attached to phosphorus provide steric bulk, enhancing stability and modulating metal coordination geometry .

  • Aromatic systems: A phenyl group and a phosphino-substituted phenyl ring contribute to π-stacking interactions and electronic tuning .

The molecular formula C42H51NOPS\text{C}_{42}\text{H}_{51}\text{N}\text{O}\text{P}\text{S} and weight 657.89 g/mol reflect its complexity .

Synthesis and Optimization

Catalytic Asymmetric Routes

Recent advances in sulfinamide synthesis, such as nickel- or cobalt-catalyzed reductive couplings, offer efficient pathways to S-chirogenic compounds . For this molecule, a plausible route involves:

  • Sulfinylamine formation: Reaction of tert-butanesulfinamide with a chiral phosphine precursor.

  • Metal-catalyzed addition: Enantioselective aryl/alkenyl addition using a chiral nickel catalyst under reductive conditions .

Optimal conditions (Table 1) derived from analogous syntheses highlight the role of low-temperature lithiation and steric directing groups in achieving high enantiomeric excess (ee) .

Table 1: Representative Reaction Conditions for Sulfinamide Synthesis

ParameterValue/DetailSource
CatalystChiral Ni(0) complex
Reducing agentZn dust
Temperature−78°C to 25°C
SolventTetrahydrofuran (THF)
Yield53–68%

Applications in Catalysis and Ligand Design

Asymmetric Catalysis

The phosphino-sulfinamide motif serves as a bifunctional ligand in transition-metal catalysis:

  • Enantioselective hydrogenation: Adamantyl groups create a rigid chiral environment, improving ee in ketone reductions .

  • Cross-coupling reactions: The phosphorus center facilitates oxidative addition in C–C bond formations .

Table 2: Catalytic Performance in Model Reactions

Reaction TypeSubstrateee (%)Yield (%)Source
HydrogenationAcetophenone9285
Suzuki-MiyauraPhenylboronic acid8878
QuantityPrice (€)PurityPackaging
5 mg238.38>95%Sealed ampoule
100 mg893.92>98%Amber glass vial

Future Directions

Mechanistic Studies

Density functional theory (DFT) simulations could elucidate the enantiocontrol mechanism during metal coordination, particularly the role of sulfur stereochemistry .

Pharmaceutical Relevance

Derivatization into sulfoximines or sulfonimidoyl halides may yield bioactive analogs for kinase inhibition or antiviral therapy .

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